molecular formula C15H13BrO3 B3032787 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid CAS No. 516470-70-5

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid

Cat. No.: B3032787
CAS No.: 516470-70-5
M. Wt: 321.16 g/mol
InChI Key: FBEXBGDUKSAFSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H13BrO3 and its molecular weight is 321.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Derivatives

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of β-alanine derivatives, important in the synthesis of aromatic amino acids (Arvanitis et al., 1998).

  • Synthesis of Bromoflavones : It has been utilized in synthesizing 3-bromoflavones under solvent-free conditions, indicating its role in organic synthesis and potential medicinal applications (Jakhar & Makrandi, 2012).

Natural Product Synthesis and Antimicrobial Properties

  • Natural Product Synthesis : This compound is involved in the first synthesis of natural bromophenols and related compounds, showcasing its importance in natural product chemistry (Bayrak & Menzek, 2020).

  • Antimicrobial Studies : Research has been conducted on synthesizing derivatives of this compound and evaluating their antimicrobial properties, highlighting its potential in developing new antimicrobial agents (Sampal et al., 2018).

Potential in Drug Synthesis and Biological Activities

  • Role in Drug Synthesis : The compound is a potential progenitor for synthesizing antidepressant drugs, exemplifying its significance in pharmaceutical chemistry (Zhao et al., 2014).

  • Radical-Scavenging Activity : Isolated derivatives from marine algae have shown significant radical-scavenging activities, suggesting its use in antioxidant research (Li et al., 2007).

Safety and Hazards

For “5-Bromo-2-hydroxy-3-methoxybenzaldehyde”, it’s advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

In a study, a new ligand was synthesized from 5-bromo-2-hydroxyacetophenone and 4-bromo benzoic acid. The synthesized compounds showed promising activity against Gram-positive bacteria. It seems practical to use some of these compounds or their derivatives in the future in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c16-11-6-7-14(17)13(8-11)12(9-15(18)19)10-4-2-1-3-5-10/h1-8,12,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEXBGDUKSAFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387838
Record name 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516470-70-5
Record name 3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Reactant of Route 3
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Reactant of Route 5
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-Bromo-2-hydroxyphenyl)-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.